3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound known for its unique chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the reaction of 4-methylacetophenone with dimethylamine in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways can vary based on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-methylphenyl)-: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-Propen-1-one, 3-(dimethylamino)-1-phenyl-: Similar structure but without the methyl group on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3 |
InChI Key |
RRVBRKWQJVEFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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